molecular formula C12H19NO B12721685 o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine CAS No. 100251-88-5

o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine

Katalognummer: B12721685
CAS-Nummer: 100251-88-5
Molekulargewicht: 193.28 g/mol
InChI-Schlüssel: XXVQUTLCWRJABB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.32 g/mol . This compound is part of the hydroxylamine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of alpha-methylphenethylamine with isopropyl nitrite in the presence of a reducing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Chemischer Reaktionen

o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in drug synthesis or as a reagent in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

o-Isopropyl-N-(alpha-methylphenethyl)hydroxylamine can be compared with other hydroxylamine derivatives such as:

The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for particular applications in organic synthesis and medicinal chemistry.

Eigenschaften

CAS-Nummer

100251-88-5

Molekularformel

C12H19NO

Molekulargewicht

193.28 g/mol

IUPAC-Name

1-phenyl-N-propan-2-yloxypropan-2-amine

InChI

InChI=1S/C12H19NO/c1-10(2)14-13-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3

InChI-Schlüssel

XXVQUTLCWRJABB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)ONC(C)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.